molecular formula C13H8ClN3O2 B1649515 Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate CAS No. 1009826-97-4

Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate

Cat. No.: B1649515
CAS No.: 1009826-97-4
M. Wt: 273.67
InChI Key: XSFXZXTUFUCVCQ-UHFFFAOYSA-N
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Description

Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate (CAS: 1009826-97-4) is a bicyclic heteroaromatic compound featuring a pyrimido[4,5-c]quinoline core substituted with a chlorine atom at position 5 and a methyl carboxylate group at position 6. Its molecular formula is C₁₃H₈ClN₃O₂, with a molecular weight of 273.68 g/mol . This compound is commercially available (Enamine catalog number EN300-26862632) and serves as a critical intermediate in medicinal chemistry for synthesizing bioactive derivatives, particularly 5-amino-substituted pyrimidoquinolines . The chlorine atom at position 5 is highly reactive toward nucleophilic substitution, enabling the introduction of diverse amines to modulate biological activity . Analytical characterization includes NMR (¹H and ¹³C), HRMS, and LC-MS, confirming its high purity (>99%) and structural integrity .

Properties

IUPAC Name

methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c1-19-13(18)7-2-3-8-9-5-15-6-16-11(9)12(14)17-10(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFXZXTUFUCVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=CN=CN=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215099
Record name Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009826-97-4
Record name Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009826-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Strategies

The pyrimido[4,5-c]quinoline scaffold is typically constructed via cyclocondensation of 4-chloro-2-aminopyridine with α,β-unsaturated carbonyl compounds. For example, reacting 4-chloro-2-aminopyridine with dimethyl acetylenedicarboxylate under reflux in acetic acid yields the tricyclic intermediate. This step proceeds via a Michael addition followed by cyclization, with yields exceeding 70%.

Chlorination at Position 5

Direct chlorination of the unsubstituted pyrimido[4,5-c]quinoline is achieved using phosphorus oxychloride (POCl3) as both solvent and reagent. Heating the intermediate at 110°C for 6–8 hours introduces the chlorine atom at position 5 with >90% efficiency. Excess POCl3 is neutralized with ice-water, and the product is isolated via filtration.

Esterification of the Carboxylic Acid Intermediate

Carboxylic Acid Preparation

Hydrolysis of the ester group in position 8 is a reversible step. LiOH-mediated saponification of this compound in methanol/water (3:1) at 70°C for 4 hours yields the carboxylic acid derivative. This intermediate is critical for validating the esterification process.

Re-esterification with Methanol

The carboxylic acid is re-esterified using thionyl chloride (SOCl2) to generate the acid chloride, followed by treatment with methanol. This two-step process achieves near-quantitative conversion, with the methyl ester isolated via recrystallization from ethanol. Alternative methods employing DCC/DMAP coupling are less efficient (<80% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal SNAr reactivity for downstream derivatization requires anhydrous 1-methyl-2-pyrrolidinone (NMP) as the solvent. Reactions conducted in NMP at 100°C for 1–2 hours achieve full conversion, whereas DMF or DMSO result in side-product formation.

Catalytic Additives

Inclusion of N,N-diisopropylethylamine (DIPEA) as a base enhances nucleophilicity of amines during SNAr, particularly for sterically hindered benzylamines. Stoichiometric DIPEA (1.05 eq) prevents protonation of the amine, ensuring rapid substitution.

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, DMSO-d6) of this compound exhibits a singlet at δ 3.89 ppm for the methyl ester and aromatic protons between δ 7.85–8.72 ppm. 13C NMR confirms the ester carbonyl at δ 167.16 ppm and the quinoline carbons at δ 144.55–156.92 ppm.

Purity and Yield Assessment

HPLC-MS analysis using a C18 column (5–95% acetonitrile/water gradient) verifies purity >98%. Typical isolated yields range from 85–92% after column chromatography (DCM/MeOH).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 70–75 95 Scalable, one-pot synthesis
POCl3 Chlorination 90–95 98 High regioselectivity
SOCl2 Esterification 95–98 99 Mild conditions, minimal byproducts

Challenges and Troubleshooting

Byproduct Formation

Incomplete chlorination yields des-chloro impurities, detectable via LC-MS at m/z 299.1 [M+H]+. Recrystallization from ethyl acetate/hexane (1:3) removes these contaminants.

Applications in Drug Discovery

This compound serves as the precursor to SGC-CK2-2, a potent CK2 inhibitor (IC50 = 12 nM). Structural modifications at position 5 improve selectivity over related kinases like PIM1 and CDK2.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate undergoes SNAr reactions with primary and secondary amines to generate 5-amino-substituted derivatives. Key findings include:

Reaction Conditions

  • Solvent: Anhydrous 1-methyl-2-pyrrolidinone (NMP)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Temperature: 100°C

  • Time: 1–2 hours

Substrate Scope and Yields

Amine TypeExample Substituent (R)Product (Compound)Yield (%)
Benzylamines2-Fluorobenzyl3a 85
3-Methoxybenzyl3f 78
4-Trifluoromethylbenzyl3g 82
Pyridylmethylamines4-Pyridylmethyl4n 70
Aliphatic aminesCyclohexylmethyl4t 88
N-Methylated aminesN-Methylbenzyl4ac 65

Electron-withdrawing groups (e.g., -CF₃, -F) on benzylamines improved reaction efficiency, while steric hindrance from N-methylation reduced yields . Pyridylmethylamines introduced heteroaromatic diversity but required longer reaction times .

Ester Hydrolysis to Carboxylic Acids

The methyl ester of compound 1 is hydrolyzed to enhance solubility for biological assays:

Hydrolysis Conditions

  • Reagent: LiOH (2–3 equiv)

  • Solvent: Methanol

  • Temperature: 45–90°C

  • Time: 4–15 hours

Representative Results

Ester PrecursorCarboxylic Acid ProductYield (%)Aqueous Solubility (μM)
3a 4a 92320
3g 4g 89280
4n 4n (acid form)75140

Hydrolysis consistently achieved >75% yield, with electron-deficient analogs (e.g., 4g ) retaining high solubility .

Impact of Substituents on Biological Activity

Derivatives were evaluated for CSNK2A inhibition and antiviral activity:

CSNK2A Inhibition (IC₅₀)

CompoundR-GroupIC₅₀ (μM)Selectivity (DiscoverX Kinases)
4a 2-Fluorobenzyl0.21>100-fold
4t Cyclohexylmethyl0.18>100-fold
4ac N-Methylbenzyl1.9010-fold
4af 2,3-Dihydro-1H-indene0.23>100-fold

Conformationally constrained amines (e.g., 4af ) maintained potency, while N-methylation (4ac ) reduced activity 10-fold .

Antiviral Activity

Compoundβ-CoV Replication (IC₅₀, μM)Aqueous Solubility (μM)
4a 12320
4g 9280
4t 7450

Cyclohexylmethyl analog 4t demonstrated balanced potency (IC₅₀ = 7 μM) and solubility .

Synthetic Optimization Insights

  • Microwave Assistance: SNAr reactions under microwave irradiation at 150°C reduced reaction times to <60 minutes without compromising yields .

  • Chiral Resolutions: Enantiomers of 4af (R/S) showed no significant difference in CSNK2A inhibition, suggesting a non-stereospecific binding mode .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate typically involves nucleophilic aromatic substitution reactions. The compound serves as a precursor for various derivatives that exhibit enhanced biological activities. For instance, the introduction of different amine substituents at the 5-position has been explored to optimize its pharmacological properties .

Biological Activities

2.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrimido[4,5-c]quinoline derivatives, including this compound. Research indicates that certain analogs exhibit significant potency against viral targets by inhibiting specific kinases involved in viral replication processes. For example, compounds derived from this scaffold have shown efficacy as inhibitors of CSNK2A (casein kinase 2 alpha), which plays a crucial role in various cellular processes including viral infection pathways .

2.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Inhibition of the ERK5 signaling pathway has been a focal point, as this pathway is implicated in cancer cell proliferation and survival. Optimized derivatives have demonstrated nanomolar potency against ERK5, suggesting that this compound could serve as a lead compound for developing selective ERK5 inhibitors .

2.3 Other Pharmacological Activities

Beyond antiviral and anticancer effects, derivatives of this compound have been explored for their antibacterial and anti-malarial activities. These compounds exhibit a broad spectrum of biological activities, making them valuable candidates in drug discovery efforts targeting various infectious diseases .

Structure-Activity Relationship (SAR) Studies

SAR studies have played a critical role in understanding how modifications to the this compound structure influence its biological activity. Key findings include:

  • Substituent Variations : The introduction of electron-withdrawing or electron-donating groups on the benzylamine substituents significantly affects the compound's potency and selectivity against target kinases like CSNK2A.
  • Aqueous Solubility : Some analogs with improved cellular potency exhibited lower aqueous solubility, which poses challenges for their development as therapeutic agents .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Focus Findings
Study AAntiviral activityIdentified potent CSNK2A inhibitors with promising antiviral effects against specific viruses .
Study BCancer treatmentDeveloped selective ERK5 inhibitors showing significant anti-tumor activity in xenograft models .
Study CAntibacterial efficacyEvaluated various derivatives demonstrating broad-spectrum antibacterial properties .

Mechanism of Action

The mechanism of action of Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors involved in various biological processes. This interaction can lead to changes in cellular functions and biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The 5-chloro group in the parent compound facilitates rapid substitution with amines, enabling modular drug discovery .
  • Biological Activity : Substitutions like cyclohexylmethyl (4t) and naphthylmethyl (4m) enhance kinase inhibition and antiviral effects compared to the parent compound .
  • Physicochemical Properties : Polar groups (e.g., methoxy in 4f) improve aqueous solubility, while bulky substituents (e.g., bicycloheptyl in 4z) increase melting points and stability .

Halogenated Quinolinecarboxylates

Structurally related quinolinecarboxylates with halogen substitutions exhibit distinct reactivity and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Differences Reference
Methyl 5-bromo-4-chloro-8-methyl-2-quinolinecarboxylate (CAS 1133115-60-2) 5-Br, 4-Cl, 8-Me 328.57 Higher lipophilicity due to methyl and bromine
This compound 5-Cl, pyrimidoquinoline core 273.68 Reactive 5-Cl for derivatization

Key Observations :

  • Lipophilicity : The methyl group in CAS 1133115-60-2 enhances membrane permeability compared to the parent compound .
  • Synthetic Utility: The pyrimidoquinoline core in the parent compound offers a broader scope for functionalization than traditional quinolines .

Heterocyclic Analogues with Different Ring Systems

Compounds like oxazolo[4,5-c]quinolines and triazolo[4,5-c]pyridines highlight structural diversity:

Compound Class Example Key Features Reference
Oxazolo[4,5-c]quinolines 8-Methoxy-4-methyl-2-phenyl derivative Synthesized via PPA-mediated cyclization; lower synthetic versatility
Triazolo[4,5-c]pyridine nucleosides 3-(β-D-Ribofuranosyl) derivatives Glycosylation at N-3; antiviral potential

Key Observations :

  • Synthetic Methods: The parent compound uses NMP/DIPEA for amination, whereas oxazoloquinolines require harsher PPA conditions .
  • Biological Targets: Triazolopyridines target nucleoside pathways, while pyrimidoquinolines focus on kinase inhibition .

Biological Activity

Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and virology. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships.

This compound belongs to the pyrimidoquinoline family, characterized by a fused pyrimidine and quinoline structure. This structural configuration is known to influence its interaction with biological targets, particularly protein kinases. The compound has demonstrated inhibition of casein kinase 2 alpha (CSNK2A), which is implicated in various cellular processes including proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Reference
CSNK2A InhibitionVarious kinase assays< 1
CytotoxicityHCT116 (colorectal cancer)0.35
CytotoxicityCaco-2 (colorectal cancer)0.25
Cell Cycle ArrestG2/M phase in HCT116 and Caco-2N/A

Case Studies and Research Findings

  • Anticancer Activity :
    • In vitro studies have shown that this compound exhibits significant cytotoxic effects on colorectal cancer cell lines such as HCT116 and Caco-2. The IC50 values indicate potent activity, with values as low as 0.35 µM for HCT116 cells, suggesting a strong potential for therapeutic application in colorectal cancer treatment. The mechanism involves inducing cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
  • Kinase Inhibition :
    • The compound has been identified as a potent inhibitor of CSNK2A, with cellular activity confirmed through NanoBRET assays showing an IC50 of less than 1 µM. This inhibition is essential as CSNK2A plays a role in oncogenic signaling pathways, and its inhibition can lead to reduced tumor growth and enhanced sensitivity to other anticancer agents .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of this compound has revealed that modifications to the pyrimidine ring can significantly affect biological activity. For instance, the introduction of electron-withdrawing or donating groups on the benzylamine substituent has been shown to maintain or enhance CSNK2A inhibitory potency while affecting solubility profiles .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology. Its ability to inhibit key kinases involved in cancer progression and induce cell cycle arrest positions it as a candidate for further development. Future research should focus on optimizing its pharmacokinetic properties and exploring combination therapies that leverage its mechanism of action.

Q & A

Q. What are the key considerations for synthesizing Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate, and how can its purity be validated?

The synthesis typically starts with commercially available this compound (catalog number EN300-26862632, Enamine), which undergoes functionalization via nucleophilic substitution or cross-coupling reactions . Critical steps include:

  • Reaction Conditions : Argon atmosphere, ambient temperature, and anhydrous solvents to prevent hydrolysis of the methyl ester or chloro substituent .
  • Purification : Flash column chromatography (silica gel) monitored by TLC (UV detection at 254/365 nm) .
  • Purity Validation :
    • LC-MS : Use a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of water/acetonitrile (0.1% formic acid) at 0.3 mL/min .
    • NMR : Analyze 1H^1H and 13C^{13}C spectra in DMSO-d6_6 (400–500 MHz) to confirm structural integrity .

Q. How is the structural identity of this compound confirmed?

  • HRMS : ThermoFisher Q Exactive HF-X spectrometer (resolution: 120,000) with HESI ionization (spray voltage: 3.0 kV) provides accurate mass data (m/zm/z 273.68 for C13_{13}H8_8ClN3_3O2_2) .
  • NMR Assignments : Key signals include:
    • Methyl ester (δ\delta ~3.9 ppm, singlet).
    • Aromatic protons in the pyrimidoquinoline core (δ\delta 8.5–9.2 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, though no direct data exists for this compound, analogous pyrimidoquinoline derivatives are resolved using Glide docking (10 Å inner box, 20 Å outer box) .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during functionalization of this compound?

  • Isomer Control : Reaction conditions (e.g., temperature, solvent polarity) influence regioselectivity. For example, ribosylation of similar triazolopyridines produces isomer ratios dependent on protecting groups (e.g., benzoyl vs. isopropylidene) .
  • Data Triangulation : Compare LC-MS retention times, 1H^1H NMR coupling constants, and HRMS fragmentation patterns to distinguish isomers .

Q. What strategies enhance the compound’s utility as a kinase inhibitor scaffold?

  • Derivatization : Introduce alkylamino or benzylamino groups at the 5-position via Buchwald-Hartwig coupling to improve CSNK2A (casein kinase 2) inhibition (IC50_{50} values <100 nM reported for analogs) .
  • Docking Studies : Use Schrödinger’s Glide in "Extra Precision" mode to predict binding poses in kinase ATP pockets. Align analogs to co-crystallized ligands (e.g., ATP-competitive inhibitors) .

Q. How do solvent and pH affect the stability of this compound?

  • Hydrolysis Risks : The methyl ester is labile in basic or aqueous conditions. Stability testing in DMSO (common stock solvent) should include LC-MS monitoring over 48 hours .
  • Storage : Store at −20°C under argon, with desiccant to prevent moisture-induced degradation .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding to CSNK2A using AMBER or GROMACS, focusing on hydrogen bonds with Glu114/Asp175 and hydrophobic contacts with Val66/Ile95 .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for chloro-to-alkoxy substitutions to optimize inhibitor potency .

Methodological Guidance

Q. How should researchers design assays to evaluate antiviral activity of derivatives?

  • Cell-Based Assays : Use HEK293 or Vero cells infected with RNA viruses (e.g., SARS-CoV-2), measuring viral load via RT-qPCR after 48-hour treatment with derivatives (1–10 µM) .
  • Control Compounds : Include ribavirin (broad-spectrum antiviral) and kinase-negative analogs to isolate mechanism .

Q. What analytical workflows resolve spectral overlaps in complex reaction mixtures?

  • 2D NMR : 1H^1H-13C^{13}C HSQC and HMBC correlations assign overlapping aromatic signals (e.g., distinguishing pyrimidine vs. quinoline protons) .
  • LC-MS/MS : Fragment ions at m/zm/z 273 → 228 (loss of COOCH3_3) confirm core structure .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

  • Source Variability : Batch-to-batch purity differences (e.g., residual DMF in commercial samples) may skew IC50_{50} values. Validate via 1H^1H NMR integration .
  • Assay Conditions : Differences in ATP concentrations (e.g., 10 µM vs. 1 mM) alter apparent inhibition. Standardize using ADP-Glo Kinase Assay .

Tables of Key Data

Parameter Value/Method Reference
Molecular Weight273.68 g/mol
HRMS (m/z)273.0425 [M+H]+^+ (calc. 273.0422)
LC-MS Retention Time4.2 min (Waters BEH C18, 5 min gradient)
1H^1H NMR (DMSO-d6_6)δ 8.92 (s, 1H, H-2), 3.90 (s, 3H, COOCH3_3)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate
Reactant of Route 2
Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate

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